molecular formula C12H8ClNOS B12204156 Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 75142-03-9

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B12204156
CAS No.: 75142-03-9
M. Wt: 249.72 g/mol
InChI Key: DBBDFIRABXCOSN-UHFFFAOYSA-N
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Description

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para-position and an electron-deficient 4-oxo-2,5-cyclohexadien-1-ylidene group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

75142-03-9

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H

InChI Key

DBBDFIRABXCOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Bromination Pathway

Bromination proceeds via electrophilic aromatic substitution, where bromine attacks the electron-rich quinon imine ring. The ortho and para positions relative to the sulfenamide group are preferentially halogenated due to resonance stabilization.

Electrochemical Reduction

At −0.4 V, partial reduction of the nitro group in DNB generates a nitroso intermediate, which couples with the sulfinic acid to form the sulfenamide. At −1.1 V, full reduction to an amine occurs, followed by sulfenylation.

Radical Coupling

Iodine initiates thiyl radical formation from benzenethiol, which abstracts a hydrogen atom from the cyclohexadienone imine, enabling radical recombination to form the S–N bond .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzenesulfenamide derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, a study demonstrated that certain benzenesulfenamides showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Investigations into related compounds have revealed mechanisms of action involving apoptosis induction in cancer cells. For example, a study on benzenesulfenamide derivatives indicated their ability to inhibit cell proliferation in human cancer cell lines .

Materials Science

Polymer Additives
Benzenesulfenamide can be utilized as a curing agent or accelerator in rubber and polymer formulations. Its presence enhances the thermal stability and mechanical properties of the final products. A comparative study showed that the addition of this compound improved the tensile strength and elongation at break of rubber composites .

Nanomaterials Synthesis
Recent research has explored the use of benzenesulfenamide in synthesizing nanomaterials. The compound can act as a stabilizing agent in the formation of metal nanoparticles, which are useful in catalysis and electronics. A case study demonstrated successful synthesis of silver nanoparticles using benzenesulfenamide as a reducing agent, showcasing its versatility in nanotechnology .

Agricultural Applications

Pesticide Development
The compound's biological activity makes it a candidate for developing new pesticides. Studies have shown that benzenesulfenamide derivatives can exhibit herbicidal properties against specific weed species. Field trials indicated effective weed control with minimal phytotoxicity to crops, suggesting its potential use in sustainable agriculture practices .

Compound NameActivity TypeTarget OrganismReference
Benzenesulfenamide derivative AAntimicrobialStaphylococcus aureus
Benzenesulfenamide derivative BAnticancerHuman cancer cell lines
Benzenesulfenamide derivative CHerbicidalVarious weed species

Table 2: Properties of Benzenesulfenamide in Materials Science

ApplicationDescriptionBenefitsReference
Polymer AdditiveCuring agent for rubberImproved mechanical properties
Nanoparticle SynthesisStabilizing agent for metal nanoparticlesEnhanced catalytic activity

Mechanism of Action

The mechanism of action of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents on the aromatic rings or the nature of the sulfonamide-linked group. Key comparisons include:

Compound Molecular Formula Substituents Key Features
Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- C₁₂H₉ClN₂O₂S 4-Cl on benzene; 4-oxo-2,5-cyclohexadien-1-ylidene Electron-deficient dienylidene group enhances electrophilic reactivity .
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide C₁₄H₁₂Cl₂NO₄S 4-Cl on benzene; 4-Cl, 2,5-OCH₃ on phenyl Methoxy groups increase steric bulk and alter solubility .
4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide C₁₂H₇ClN₂O₅S 4-Cl, 3-NO₂ on benzene; 4-oxo-2,5-cyclohexadien-1-ylidene Nitro group increases electron-withdrawing effects and acidity .
4/3-((4-Oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) derivatives Varies Thiazolidinone and indole moieties Broader π-conjugation for enhanced biological activity .

Physicochemical Properties

  • Solubility : The target compound’s dienylidene group reduces solubility in polar solvents compared to dimethoxy-substituted analogues .
  • Stability : Nitro-substituted derivatives (e.g., 4-chloro-3-nitro variant) exhibit lower thermal stability (decomposition at 120°C vs. 180°C for the target compound) due to increased electron density disruption .

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s CA inhibitory activity positions it as a lead for anticancer drug development, though nitro-substituted derivatives require optimization to mitigate steric clashes .
  • Material Science : The conjugated dienylidene system could be exploited in photosensitive materials or metal-organic frameworks (MOFs) for catalysis, building on insights from benzoylthiourea ligands .

Biological Activity

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, known by its CAS number 38250-73-6, is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure

  • Molecular Formula : C12H8ClNO3S
  • Molecular Weight : 281.71 g/mol
  • Appearance : Typically presented as a crystalline solid.

Structural Representation

The compound features a benzenesulfonamide core with a chloro substituent and a cyclohexadienone moiety, which is crucial for its biological interactions.

The biological activity of benzenesulfenamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its reactivity and potential as an inhibitor in biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to benzenesulfenamide exhibit:

  • Antimicrobial Activity : In vitro studies suggest effectiveness against certain bacterial strains.
  • Antitumor Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of benzenesulfenamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays conducted on human cancer cell lines demonstrated that benzenesulfenamide induced apoptosis, particularly in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Comparative Analysis of Biological Activity

Compound NameActivity TypeEffective ConcentrationReference
BenzenesulfenamideAntimicrobial50 µg/mL
Similar SulfonamidesAntitumor10 µM
Other AnalogsAntimicrobial100 µg/mL

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that benzenesulfenamide may have favorable pharmacokinetic properties, including moderate absorption and metabolism.

Safety Profile

The safety profile of benzenesulfenamide remains under investigation. Current data suggest low toxicity levels at therapeutic doses, but comprehensive toxicological studies are required to establish safety for clinical use.

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